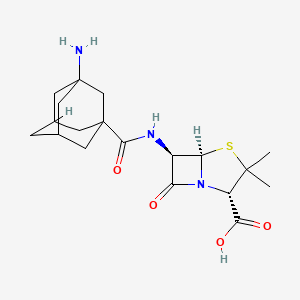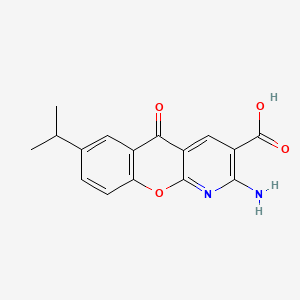
Amlexanox
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Amlexanox involves the reaction of 6-isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile with morpholine and DMF in hot water to give 2-amino-6-isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde. This is then cyclized with ethyl cyanoacetate by means of piperidine in refluxing ethanol yielding ethyl 2-amino-7-isopropyl-1-azaxanthone-3-carboxylate .Molecular Structure Analysis
The crystal structure of this compound in complex with GRK1, a closely related GRK with 55% sequence identity to GRK5 in its kinase domain, was solved, providing molecular insights into how this compound interacts with GRKs and likely other protein kinases .Chemical Reactions Analysis
This compound displays an in vitro IC 50 of 0.8 ± 0.1 and 5.8 ± 0.8 µM toward TBK1 and IKKε, respectively . Two analogs of this compound were synthesized in which the carboxylic acid was reduced to a primary alcohol or removed .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol . It is an odorless, white to yellowish-white powder .In Vivo
Amlexanox has been studied extensively in in vivo experiments. It has been used to investigate the effects of inflammation on various diseases, including asthma, colitis, and rheumatoid arthritis. This compound has also been used to study the effects of inflammation on the cardiovascular system and the immune system.
In Vitro
In vitro studies have been used to investigate the effects of amlexanox on various cell types. It has been used to study the effects of this compound on cell proliferation, signal transduction pathways, and gene expression. This compound has also been used to study the effects of inflammation on various cell types, including macrophages and endothelial cells.
Mécanisme D'action
Target of Action
Amlexanox primarily targets two key kinases, IKKε and TBK1 , which are enzymes linked to inflammation and metabolic regulation . It also has antagonistic effects on interleukin-3 and inhibits the release of histamine and leukotrienes .
Mode of Action
As a benzopyrano-bipyridine carboxylic acid derivative, this compound exhibits anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 . It also inhibits the activity of IKKε and TBK1, leading to the downregulation of the immune system and attenuation of downstream TBK1 signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune responses . It also increases intracellular cAMP levels, which inhibits the release of histamine . Furthermore, it has been shown to increase the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
Pharmacokinetics
This compound, when applied as a topical paste to aphthous ulcers, is largely absorbed through the gastrointestinal tract. An insignificant amount enters the bloodstream through the ulcer itself . The elimination half-life of this compound is approximately 3.5 hours, and about 17% of the drug is excreted through the kidneys .
Result of Action
This compound has been clinically proven to abort the onset, accelerate healing, and resolve the pain of aphthous ulcers (canker sores). It decreases the time ulcers take to heal . It also has anti-allergenic and anti-inflammatory properties, making it effective for atopic diseases, especially allergic asthma and rhinitis . On a molecular level, it has been shown to block IKBKE activity by interacting with the enzyme in the ATP-binding region .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an experimental animal model of obesity, this compound was administered to examine its effects on cytokine signaling, specifically in IL-6 production . The study suggested an indirect pathway in which this compound increases the secretion of IL-6 from adipocytes through a cAMP/p38-dependent pathway .
Activité Biologique
Amlexanox has been found to have a wide range of biological activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a potent vasodilator. In addition, this compound has been shown to inhibit the expression of adhesion molecules, which are involved in the migration of inflammatory cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a potent vasodilator. In addition, this compound has been shown to inhibit the expression of adhesion molecules, which are involved in the migration of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
Amlexanox has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of various enzymes, and it has been found to have a wide range of biological activities. In addition, it is relatively easy to synthesize, and it is relatively stable in solution. However, this compound can be toxic at high concentrations, and it is not approved for use in humans.
Orientations Futures
There are several potential future directions for amlexanox research. One potential direction is to further investigate the effects of this compound on various diseases, such as asthma, colitis, and rheumatoid arthritis. Another potential direction is to investigate the effects of this compound on the cardiovascular system and the immune system. Additionally, further research could be done to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for therapeutic use. Finally, further research could be done to investigate the effects of this compound on various cell types, including macrophages and endothelial cells.
Applications De Recherche Scientifique
Traitement de l'asthme
Amlexanox a été utilisé au Japon pour le traitement de l'asthme d'origine allergique. Il est produit sous forme de comprimés et a démontré son efficacité dans le traitement de l'asthme et des réactions allergiques .
Rhinite allergique
Le médicament est également efficace pour la rhinite allergique, qui est une inflammation allergique des voies respiratoires nasales .
Ulcères aphteux récurrents
Sous forme de pâte topique, l'this compound est un traitement bien toléré pour les ulcères aphteux récurrents, communément appelés aphtes .
Maladies métaboliques
Des études ont reorienté l'this compound vers des applications thérapeutiques potentielles dans les maladies métaboliques en raison de ses effets immunomodulateurs .
Maladies inflammatoires
De même, son rôle dans la modulation de la réponse immunitaire en fait un candidat pour le traitement de diverses maladies inflammatoires .
Maladie de Charcot-Marie-Tooth de type 2H (CMT2H)
L'this compound a été étudié pour son potentiel à stabiliser les ARNm portant des codons de terminaison prématurés (PTC) dans des cellules neuronales dérivées de cellules souches pluripotentes induites humaines (hiPSC) de patients, ce qui pourrait être bénéfique pour le traitement de maladies génétiques comme la CMT2H .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Amlexanox interacts with various enzymes and proteins in biochemical reactions. As a benzopyrano-bipyridine carboxylic acid derivative, this compound has anti-inflammatory and antiallergic properties . It inhibits the chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to significantly suppress proliferation and invasion and induce apoptosis in glioblastoma cells . Furthermore, it has been shown to alter the protein expression of the Hippo pathway by downregulating IKBKE .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to selectively inhibit TBK1 and IKK-ε, producing reversible weight loss and improved insulin sensitivity, reduced inflammation, and attenuated hepatic steatosis without affecting food intake in obese mice .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been shown to inhibit TANK-binding kinase1 (TBK1) and nuclear factor kB kinase epsilon (IKKε), leading to downregulation of the immune system and attenuation of downstream TBK1 signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study conducted on a recessive cep290 zebrafish model of LCA, this compound was observed to reduce retinal cell death and improve visual function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to not only increase nonsense containing mRNAs, but also leads to synthesis of a full-length functional protein, which thus prevents nonsense-mediated mRNA decay (NMD) .
Propriétés
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYPYWGNKJSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022595 | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.46e-01 g/L | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a benzopyrano-bipyridine carboxylic acid derivative, amlexanox has anti-inflammatory and antiallergic properties. It inhibits chemical mediatory release of the slow-reacting substance of anaphylaxis (SRS-A) and may have antagonistic effects on interleukin-3. When cells are under stress, they release an inactive form of human fibroblast growth factor 1 (FGF-1), a potent mitogen (entity that causes mitosis). Amlexanox binds to FGF1, increasing its conformational stability, sterically blocking Cu(2+) induced oxidation which normally leads to activation of FGF-1. | |
| Record name | Amlexanox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
68302-57-8 | |
| Record name | Amlexanox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlexanox [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlexanox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68302-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLEXANOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





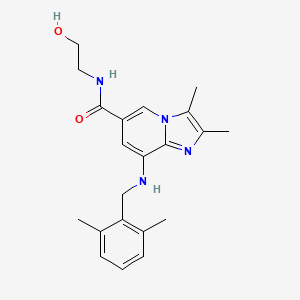
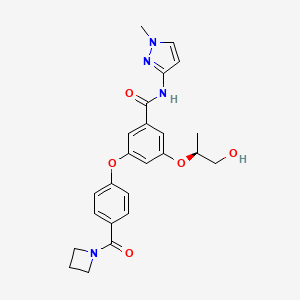
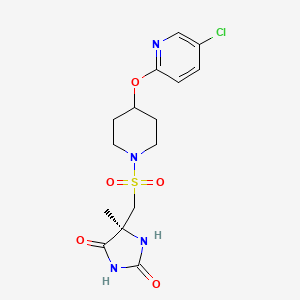
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)


![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)

![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
